3-Bromocyclobutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromocyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLHFIFQJICDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1552270-60-6, 1909286-42-5, 2243501-46-2 | |
| Record name | 3-bromocyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1r,3r)-3-bromocyclobutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,3s)-3-bromocyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromocyclobutan 1 Ol and Its Functionalized Derivatives
Direct Synthesis of 3-Bromocyclobutan-1-ol from Cyclobutanone (B123998) Precursors
The most straightforward route to this compound involves the chemical modification of a pre-existing cyclobutane (B1203170) skeleton, specifically 3-bromocyclobutanone (B1528419). This approach leverages the commercially available ketone to introduce the hydroxyl functionality.
The reduction of the carbonyl group in 3-bromocyclobutanone yields this compound. This transformation can result in two diastereomers: cis-(1s,3s)-3-bromocyclobutan-1-ol and trans-(1r,3r)-3-bromocyclobutan-1-ol. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.
The stereoselectivity of ketone reduction is often governed by the steric environment around the carbonyl group. Bulky hydride reagents tend to approach the carbonyl from the less sterically hindered face, leading to a predictable major diastereomer. In the context of substituted cyclobutanones, it is anticipated that the use of sterically demanding hydride reagents would favor the formation of a cis relationship between the newly formed alcohol and the existing substituent at the C3 position. johnwoodgroup.com This is because the reagent will preferentially attack the face of the carbonyl opposite to the bulky bromine atom on the puckered cyclobutane ring.
| Precursor | Reagent Type | Anticipated Major Product | Rationale |
| 3-Bromocyclobutanone | Bulky hydride reagent (e.g., L-Selectride®) | cis-3-Bromocyclobutan-1-ol | Attack from the sterically less hindered face, opposite the C3-bromo substituent. johnwoodgroup.com |
| 3-Bromocyclobutanone | Small hydride reagent (e.g., NaBH₄) | Mixture of cis and trans isomers | Less facial selectivity due to the smaller size of the reagent. |
This table illustrates expected outcomes based on general principles of stereoselective ketone reduction.
This compound is a bromohydrin, a subclass of halohydrins. While its most direct synthesis is the reduction of 3-bromocyclobutanone, other strategies exist for forming related cyclobutane-based halohydrins from substituted cyclobutanone precursors.
A notable example is the preparation of 1-substituted 2-halocyclobutan-1-ols. lookchem.com This is achieved through the reaction of 2-halocyclobutanones with organometallic reagents, such as Grignard reagents. lookchem.comresearchgate.netresearchgate.net The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group. For instance, reacting 2-bromocyclobutanone (B185203) with various Grignard reagents at low temperatures (e.g., -78 °C) successfully yields the corresponding tertiary 2-bromocyclobutanols. lookchem.comresearchgate.net This method demonstrates the construction of a halohydrin functionality on a cyclobutane ring starting from a ketone precursor.
| Precursor | Reagent | Solvent/Temp | Product | Reference |
| 2-Bromocyclobutanone | Phenylmagnesium bromide | Diethyl ether / -78 °C | 1-Phenyl-2-bromocyclobutan-1-ol | lookchem.com |
| 2-Chlorocyclobutanone | Phenylmagnesium bromide | THF / -78 °C | 1-Phenyl-2-chlorocyclobutan-1-ol | lookchem.com |
This table showcases the synthesis of cyclobutane halohydrins via Grignard addition.
Stereoselective Reduction of 3-Bromocyclobutanone
Stereocontrolled Synthesis of this compound Stereoisomers
Achieving control over the absolute and relative stereochemistry of the C1 and C3 positions is crucial for the application of this compound in the synthesis of complex chiral molecules.
Several advanced strategies have been developed for the diastereoselective synthesis of 1,3-disubstituted cyclobutane systems. These methods often build the cyclobutane ring with inherent stereocontrol.
One powerful approach involves the functionalization of highly strained bicyclo[1.1.0]butanes (BCBs). The strain-releasing cycloaddition of BCBs with reagents like triazolinediones or nitrosoarenes can produce multi-substituted cyclobutane derivatives containing cis-1,3-heteroatom substitutions with high diastereoselectivity. rsc.org Similarly, the reaction of bicyclo[1.1.0]butyl boronate complexes with a range of electrophiles allows for the difunctionalization of the central C-C bond, leading to a diverse set of 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity. organic-chemistry.org
Another effective method is the desymmetrization of prochiral 3-substituted cyclobutanones. An organocatalyzed aldol (B89426) reaction, using a chiral proline-based catalyst, can functionalize the cyclobutanone with excellent diastereo- and enantioselectivity, providing a route to highly functionalized chiral cyclobutane frameworks. unica.it
| Method | Precursor | Key Reagent/Catalyst | Outcome | Reference |
| Cycloaddition | Bicyclo[1.1.0]butanes (BCBs) | Triazolinedione | cis-1,3-disubstituted cyclobutanes | rsc.org |
| Difunctionalization | Bicyclo[1.1.0]butyl boronate | Electrophiles (e.g., NBS, I₂) | 1,1,3-trisubstituted cyclobutanes | organic-chemistry.org |
| Desymmetrization | 3-Substituted cyclobutanone | N-phenylsulfonyl-(S)-proline | Functionalized cyclobutanones (>95:5 dr) | unica.it |
This table summarizes modern diastereoselective methods for creating 1,3-substituted cyclobutane systems.
The preparation of enantiomerically pure this compound can be accomplished through either the resolution of a racemic mixture or by direct asymmetric synthesis.
Kinetic resolution is a viable strategy. For racemic trans-3-bromocyclobutan-1-ol, methods such as chiral High-Performance Liquid Chromatography (HPLC) using amylose-based columns or enzymatic kinetic resolution can be employed to separate the enantiomers. Enzymatic transesterification has been shown to be effective for the stereoselective acylation or hydrolysis of related cyclobutanol (B46151) derivatives. unica.it
Direct asymmetric synthesis offers a more elegant approach. A sequential catalysis strategy has been reported for the synthesis of chiral cyclobutanols, which involves a practical enantioselective reduction of the ketone precursor followed by a diastereospecific iridium-catalyzed C–H functionalization to install contiguous stereocenters. rsc.org Furthermore, the organocatalyzed desymmetrization of 3-substituted cyclobutanones mentioned previously also proceeds with high enantioselectivity (up to 99% ee), providing a direct entry to enantiopure functionalized cyclobutane precursors. unica.it
| Method | Strategy | Key Features | Reference |
| Chiral Resolution | Separation of Racemate | Chiral HPLC or enantioselective enzymes. | |
| Asymmetric Catalysis | Sequential Reduction/C-H Silylation | Enantioselective ketone reduction followed by Ir-catalyzed C-H functionalization. rsc.org | rsc.org |
| Organocatalysis | Desymmetrization | Aldol reaction on 3-substituted cyclobutanones using a chiral proline catalyst; provides excellent ee. unica.it | unica.it |
This table compares different strategies for obtaining enantiopure 3-bromocyclobutanol and its precursors.
Diastereoselective Approaches to 3-Bromocyclobutanol Frameworks
Preparation of Advanced Cyclobutane Scaffolds via this compound
The synthetic value of this compound lies in its ability to serve as a precursor to more complex molecular architectures. The combination of ring strain and the presence of two functional groups (hydroxyl and bromide) allows for a range of chemical transformations. researchgate.net
Ring-opening reactions are particularly powerful transformations for cyclobutanol derivatives, leveraging the release of ring strain as a thermodynamic driving force. researchgate.net For example, studies on related 1-substituted 2-bromocyclobutan-1-ols have shown that they undergo thermal ring-opening to produce synthetically useful γ-substituted butyrophenones. lookchem.comresearchgate.netresearchgate.net This type of transformation highlights how the bromocyclobutanol framework can be converted into acyclic structures with high regioselectivity. Furthermore, controllable and regioselective ring-opening reactions of chiral cyclobutanols have been developed, expanding their utility in synthesis. rsc.org
In addition to ring-opening, the functional groups can be manipulated to build more complex scaffolds. For instance, research plans have included the stereoselective reduction of a functionalized bromo-cyclobutanone, followed by conversion to the corresponding exomethylene cyclobutane, demonstrating a pathway to other advanced cyclobutane-based intermediates. johnwoodgroup.com
Synthetic Routes Involving Carbon-Carbon Bond Formation at the Cyclobutane Core
The construction of the cyclobutane skeleton is a pivotal step in the synthesis of this compound. Methodologies that form the core carbon-carbon bonds of the ring are of primary importance.
One of the most powerful and widely used methods for constructing cyclobutane rings is the [2+2] cycloaddition of two olefinic components. baranlab.org This reaction can be initiated photochemically or catalyzed by transition metals. In the context of synthesizing a precursor to this compound, a common strategy involves the cycloaddition of an alkene with a ketene (B1206846) or a ketene equivalent. For instance, the reaction of an alkene with dichloroketene, generated in situ, yields a dichlorocyclobutanone. This intermediate can then be dehalogenated and reduced to the corresponding cyclobutanol. While not a direct synthesis of this compound, this approach establishes the crucial cyclobutane framework.
A more direct approach to a 1,3-substituted cyclobutane involves the [2+2] cycloaddition of allenoates with terminal alkenes. nih.gov This method allows for the rapid synthesis of 1,3-disubstituted cyclobutanes under robust conditions. nih.gov By selecting appropriate starting materials, a cyclobutane with functional handles suitable for conversion to the desired bromo and hydroxyl groups can be prepared.
Another significant pathway to cyclobutane derivatives involves the ring expansion of cyclopropyl (B3062369) methanols. For example, the treatment of vinylic cyclopropyl alcohols with a chiral dual-hydrogen-bond donor and hydrogen chloride can lead to the formation of cyclobutanones bearing α-quaternary stereogenic centers. organic-chemistry.org These cyclobutanones are versatile intermediates that can be subsequently brominated and reduced to afford this compound.
The table below summarizes representative methods for the formation of the cyclobutane core, which are foundational for the synthesis of this compound.
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| Alkene, Dichloroketene | Typically generated in situ from trichloroacetyl chloride and a base (e.g., triethylamine) | Dichlorocyclobutanone | nih.gov |
| Allenoate, Terminal Alkene | Lewis acid catalyst (e.g., TiCl4) | 1,3-Substituted Cyclobutane | nih.gov |
| Vinylic Cyclopropyl Alcohol | Chiral dual-hydrogen-bond donor, HCl | α-Quaternary Cyclobutanone | organic-chemistry.org |
| Alkynyl Cyclobutanol | Gold(I) catalyst | Alkylidene Cycloalkanone | organic-chemistry.org |
This table presents generalized synthetic approaches to the cyclobutane core that can serve as precursors to this compound.
Elaboration with Diverse Heteroatomic Functionalities
Once this compound is synthesized, it serves as a valuable building block for introducing further chemical diversity through reactions at its two functional groups: the hydroxyl group and the bromine atom.
The hydroxyl group can undergo a variety of transformations. A common reaction is etherification , where the alcohol is treated with a base and an alkyl halide to form an ether. For this to proceed efficiently, the hydroxyl group is often converted into a better leaving group, for example, by tosylation, followed by nucleophilic substitution with an alkoxide.
The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution by a wide range of heteroatomic nucleophiles. This allows for the introduction of various functionalities at the 3-position of the cyclobutane ring. For instance, reaction with amines or azide (B81097) followed by reduction provides access to aminocyclobutanol derivatives, which are of interest in medicinal chemistry.
The synthesis of thioethers from this compound is another important transformation. This can be achieved by reacting it with a thiol in the presence of a base. nih.gov Alternatively, the hydroxyl group can be activated and displaced by a sulfur nucleophile. The direct substitution of alcohols with thiols can also be achieved using acid catalysts. nih.gov
The table below provides an overview of potential reactions for the functionalization of this compound with various heteroatoms.
| Functional Group | Reaction Type | Reagents and Conditions | Product Type |
| Hydroxyl | Etherification | 1. NaH, 2. Alkyl halide (e.g., R-Br) | Cyclobutyl ether |
| Hydroxyl | Tosylation | TsCl, Pyridine | Cyclobutyl tosylate |
| Bromine | Amination | Amine (e.g., R-NH2), Base | 3-Aminocyclobutan-1-ol |
| Bromine | Thiolation | Thiol (e.g., R-SH), Base | 3-(Alkylthio)cyclobutan-1-ol |
This table illustrates general functionalization reactions applicable to this compound.
Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of 3 Bromocyclobutan 1 Ol
Ring-Opening and Ring-Expansion Reactions of 3-Bromocyclobutan-1-ol
The strained four-membered ring of this compound is a versatile scaffold for a variety of chemical transformations. Its inherent ring strain, coupled with the presence of hydroxyl and bromo substituents, dictates its reactivity, leading to a diverse array of ring-opening and ring-expansion products. These transformations are often initiated by thermal, acidic, radical, or transition-metal-catalyzed conditions, each offering unique pathways to valuable chemical entities.
Thermal and Acid-Catalyzed Ring Opening Mechanisms and Product Divergence
Thermal and acid-catalyzed reactions of cyclobutanol (B46151) derivatives, including this compound, can lead to ring-opening products. Thermally induced ring-opening of 1-substituted 2-bromocyclobutan-1-ols has been shown to yield γ-substituted butyrophenones. researchgate.netresearchgate.netresearchgate.net The mechanism for these thermal ring-openings is proposed to proceed through cleavage of the C1-C2 bond, driven by the release of ring strain and the formation of a stabilized carbocation or radical intermediate, depending on the specific substrate and conditions. researchgate.netresearchgate.netlookchem.com
Acid-catalyzed ring-opening reactions of cyclobutanols can proceed through mechanisms with both SN1 and SN2 characteristics. stackexchange.comnih.gov Protonation of the hydroxyl group facilitates the cleavage of a C-C bond. In the case of asymmetric cyclobutanols, the regioselectivity of the nucleophilic attack is influenced by the substitution pattern, with the attack often occurring at the more substituted carbon due to its ability to better stabilize a partial positive charge in the transition state. stackexchange.comlibretexts.org The nature of the acid and the nucleophile present can lead to a divergence in products. For instance, treatment with aqueous acid typically yields diols, while anhydrous hydrohalic acids can produce halohydrins. libretexts.org
The specific substitution pattern on the cyclobutane (B1203170) ring significantly influences the reaction outcome. For example, the thermolysis of 3-acetylcyclobutene shows a preference for the formation of the E-diene, a selectivity that can be reversed with the addition of a Lewis acid like ZnI₂. nih.gov
Radical-Mediated C-C Bond Cleavage for γ-Substituted Ketone Formation
Radical-mediated C-C bond cleavage of cyclobutanols provides an effective route to γ-substituted ketones. thieme-connect.comresearchgate.net This transformation is typically initiated by the generation of an alkoxy radical from the cyclobutanol's hydroxyl group. This can be achieved through various methods, including the use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or silver catalysts. thieme-connect.comnih.govresearchgate.net The resulting alkoxy radical readily undergoes β-scission, cleaving a C-C bond of the cyclobutane ring to relieve ring strain and form a more stable γ-carbonyl radical. researchgate.net
This γ-carbonyl radical intermediate can then be trapped by a variety of radical acceptors to furnish the final γ-substituted ketone. For instance, in the presence of inorganic halides, the radical intermediate can be halogenated. nih.govresearchgate.net Ceric ammonium nitrate (CAN) can mediate the oxidative coupling of cyclobutanols with bromide or iodide sources to produce γ-bromo or γ-iodo ketones in good yields. nih.gov The mechanism involves the oxidation of the halide to a halogen radical, which then participates in the ring-opening process. nih.gov Silver-catalyzed methods have also been developed for the fluorination, chlorination, and bromination of cyclobutanols. thieme-connect.com
The regioselectivity of the halide addition is often controlled by steric factors, with the halide adding to the least hindered carbon of the original cyclobutanol. nih.gov This method is synthetically valuable as γ-halo ketones are important precursors for various biologically active compounds. nih.gov
Oxidative Ring Expansion of Cyclobutanols to Higher Membered Heterocycles
The oxidative ring expansion of cyclobutanols offers a pathway to larger ring systems, particularly lactones and other heterocycles. rsc.org A common method for this transformation is the Baeyer-Villiger oxidation of cyclobutanones, which can be derived from the oxidation of cyclobutanols. researchgate.netnih.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of a γ-lactone. rsc.orgresearchgate.netnih.gov Various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or other peroxides, can be employed for this purpose. nih.gov The regioselectivity of the oxygen insertion is a key aspect of this reaction.
Furthermore, direct oxidative ring expansion of cyclobutanols can be achieved under radical conditions. For example, using Co(acac)₂ and triplet oxygen, cyclobutanols can be converted into 1,2-dioxanols. nih.govchemrxiv.org This process is initiated by the formation of an alkoxy radical, which then undergoes regioselective C-C bond cleavage. The resulting carbon-centered radical traps molecular oxygen to form the six-membered endoperoxide ring. nih.govchemrxiv.org
Visible-light-induced oxidative ring expansions have also been developed, offering mild reaction conditions. rsc.org These methods often utilize photoredox catalysis to generate the key radical intermediates that drive the ring expansion and functionalization.
| Starting Material | Reagents and Conditions | Product | Research Finding |
| 2-Substituted Cyclobutanols | Co(acac)₂, ³O₂ | 1,2-Dioxanols | The reaction proceeds via an alkoxy radical, leading to regioselective C-C bond cleavage and trapping of oxygen to form a six-membered ring. The reaction is effective for secondary and some tertiary cyclobutanols. nih.govchemrxiv.org |
| Substituted Cyclobutanones | Peroxy acids (e.g., m-CPBA) | γ-Lactones | A classic Baeyer-Villiger oxidation that expands the four-membered ring to a five-membered lactone. researchgate.netnih.gov |
| Indoles and Amidines | Visible light, aqueous phase | Benzo nih.govrsc.orgresearchgate.nettriazocin-6(5H)-ones or Quinazolinones | A mild, visible-light-enabled oxidative ring expansion with good functional group tolerance. rsc.org |
Transition Metal-Catalyzed Ring Expansions for Heterocycle Synthesis (e.g., Palladium-catalyzed reactions)
Transition metal catalysis provides a powerful tool for the ring expansion of cyclobutanol derivatives, enabling the synthesis of a variety of heterocyclic structures. Palladium-catalyzed reactions are particularly noteworthy in this context. For instance, a palladium-catalyzed arylative ring expansion of cyclobutanols with aryl chlorides has been developed for the synthesis of γ-arylated ketones. organic-chemistry.org This reaction proceeds via C-C bond cleavage and offers a direct route to these otherwise challenging to prepare molecules. organic-chemistry.org
Nickel-catalyzed reactions have also been employed for the arylation and alkenylation of tertiary cyclobutanols, leading to γ-substituted ketones through C-C bond cleavage. researchgate.net These methods often benefit from the use of earth-abundant metals and can proceed under relatively mild conditions. researchgate.net Furthermore, dual transition metal electrocatalysis, combining cerium and nickel, has been utilized for the selective C(sp³)–C(sp³) bond cleavage and arylation of cyclic alcohols. rsc.org
The mechanism of these transition-metal-catalyzed ring expansions often involves the formation of a metal alkoxide intermediate, followed by β-carbon elimination, which drives the cleavage of the cyclobutane ring. The resulting organometallic intermediate can then undergo further reactions, such as cross-coupling, to yield the final product. The choice of metal, ligand, and reaction conditions can influence the course of the reaction and the structure of the resulting heterocycle.
| Catalyst System | Reactants | Product | Mechanistic Insight |
| Palladium Catalyst | Cyclobutanol, Aryl Chloride | γ-Arylated Ketone | Proceeds via C-C bond cleavage, providing a direct route to γ-arylated ketones. organic-chemistry.org |
| Nickel Catalyst | Tertiary Cyclobutanol, Aryl/Alkenyl Triflate | γ-Substituted Ketone | Involves β-carbon elimination pathways in the catalytic cycle. researchgate.net |
| Cerium and Nickel (Dual Electrocatalysis) | Cyclic Alcohol, Arylating Agent | Remote Arylated Ketone | Involves electrophotochemical generation of an alkoxyl radical, followed by C-C bond cleavage and nickel-catalyzed arylation. rsc.org |
Ring Contraction Reactions to Cyclopropane (B1198618) Derivatives (e.g., Quasi-Favorskii Rearrangements)
While ring expansion and opening are common, ring contraction of cyclobutane derivatives can also occur, leading to cyclopropane structures. A key example of such a transformation is the quasi-Favorskii rearrangement. mychemblog.comharvard.edu This reaction typically involves the treatment of an α-haloketone that lacks α-hydrogens with a base. mychemblog.com In the context of this compound, oxidation to the corresponding 3-bromocyclobutanone (B1528419) would be a necessary first step to enable this rearrangement.
The mechanism of the quasi-Favorskii rearrangement involves the attack of a nucleophile (such as a hydroxide (B78521) or alkoxide) on the carbonyl carbon, forming a tetrahedral intermediate. mychemblog.com This is followed by a 1,2-migration of a carbon atom with concomitant expulsion of the halide leaving group, resulting in the formation of a smaller, cyclopropane-containing ring. mychemblog.comyoutube.com This rearrangement is mechanistically distinct from the standard Favorskii rearrangement, which proceeds through a cyclopropanone (B1606653) intermediate formed via an enolate. mychemblog.com
The quasi-Favorskii rearrangement and related transformations are powerful methods for skeletal reorganization in organic synthesis, allowing for the construction of highly strained and functionally dense cyclopropane derivatives from readily available cyclic precursors. researchgate.netkurtilabs.com
Regio- and Stereoselectivity in Ring Transformation Reactions of this compound
The regio- and stereoselectivity of ring transformation reactions involving this compound are governed by a combination of steric and electronic factors, as well as the reaction mechanism.
In radical-mediated ring-opening reactions to form γ-haloketones, the regioselectivity of the halide addition is often dictated by steric hindrance, with the halide preferentially adding to the less substituted carbon of the original cyclobutanol. nih.gov
For acid-catalyzed ring-opening reactions, the regioselectivity of the nucleophilic attack on the protonated epoxide (if formed from the diol) or the protonated alcohol depends on the substitution pattern of the cyclobutane ring. libretexts.org Attack at the more substituted carbon is often favored due to the greater stabilization of the developing positive charge in the SN1-like transition state. stackexchange.comlibretexts.org The stereochemistry is often controlled by an SN2-like backside attack, leading to inversion of configuration at the reaction center. nih.govlibretexts.org
In transition-metal-catalyzed ring expansions, the regioselectivity of the C-C bond cleavage can be influenced by the stability of the resulting radical or organometallic intermediate. For instance, in unsymmetrical substrates, cleavage will often occur to form the more stable intermediate. kaust.edu.sa
The stereochemistry of the starting this compound (i.e., cis or trans isomers) will also play a crucial role in determining the stereochemical outcome of the products, although specific studies on the stereochemical course of these reactions with isolated isomers of this compound are not extensively detailed in the provided search results.
Substitution and Elimination Reactions Involving the Bromine and Hydroxyl Groups
The chemical behavior of this compound is dictated by the presence of two key functional groups: a secondary alcohol (-OH) and a secondary alkyl bromide (-Br). Their positions on the strained cyclobutane ring give rise to a variety of substitution and elimination reactions, often influenced by intramolecular effects.
The this compound molecule possesses two electrophilic carbon centers susceptible to nucleophilic attack: the carbon atom bonded to the bromine and the one bonded to the hydroxyl group.
Substitution at the Brominated Center: The carbon-bromine bond is polar, with the carbon atom being electron-deficient (δ+) and thus a target for nucleophiles. science-revision.co.uk The bromine atom is a good leaving group, facilitating substitution reactions. Depending on the reaction conditions and the nucleophile, these substitutions can proceed via Sₙ1 or Sₙ2 mechanisms. science-revision.co.uk
Sₙ2 Pathway: This bimolecular mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. science-revision.co.uk Strong, non-bulky nucleophiles and polar aprotic solvents favor this pathway.
Sₙ1 Pathway: This unimolecular mechanism proceeds through a carbocation intermediate. The strained nature of the cyclobutane ring can influence the stability of the resulting cyclobutyl cation. This pathway is favored by weak nucleophiles or polar protic solvents.
Common nucleophilic substitution reactions include:
Hydrolysis: Reaction with water or hydroxide ions yields cyclobutane-1,3-diol. The use of hydroxide ions provides a stronger nucleophile than water. science-revision.co.uklibretexts.org
Cyanation: Treatment with cyanide salts, such as sodium or potassium cyanide, replaces the bromine atom with a nitrile group (-CN) to form 3-hydroxycyclobutane-1-carbonitrile. science-revision.co.uk
Amination: Reaction with ammonia (B1221849) or amines leads to the formation of 3-aminocyclobutan-1-ol. science-revision.co.uk
Substitution at the Hydroxylated Center: The hydroxyl group is a poor leaving group. For substitution to occur at this center, the -OH group must first be converted into a better leaving group. This can be achieved by protonation under acidic conditions (forming -OH₂⁺) or by converting it into a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups. Once activated, this center can undergo substitution by various nucleophiles.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product | Mechanism Tendency |
| Hydroxide | Sodium Hydroxide (NaOH) | Cyclobutane-1,3-diol | Sₙ2 |
| Cyanide | Potassium Cyanide (KCN) | 3-Hydroxycyclobutane-1-carbonitrile | Sₙ2 |
| Ammonia | Ammonia (NH₃) | 3-Aminocyclobutan-1-ol | Sₙ2 |
| Water | H₂O (often under heating) | Cyclobutane-1,3-diol | Sₙ1/Sₙ2 |
The elimination of a water molecule from this compound, known as dehydration, is a key pathway to forming unsaturated cyclobutane derivatives. This reaction is typically catalyzed by strong acids. A method has been developed for the dehydration of halocyclobutanols using tetrafluoroboric acid (HBF₄) in dichloromethane (B109758) at room temperature. researchgate.net This process can achieve high yields of the corresponding halocyclobutenes. researchgate.net
The mechanism involves the protonation of the hydroxyl group by the acid, converting it into a good leaving group (-OH₂⁺). Departure of the water molecule generates a secondary cyclobutyl carbocation. A base (such as the conjugate base of the acid or a solvent molecule) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond and yielding a brominated cyclobutene (B1205218). Depending on which adjacent proton is removed, two potential isomers could be formed: 1-bromocyclobut-1-ene (B6283916) or 3-bromocyclobut-1-ene.
The 1,3-relationship between the bromine and hydroxyl groups on the cyclobutane ring allows for significant intramolecular interactions, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.orglibretexts.org NGP occurs when an internal nucleophile (in this case, the lone pair electrons on the oxygen of the -OH group or on the bromine atom) attacks the electrophilic carbon center, displacing the leaving group. wikipedia.org
This participation has two major consequences:
Rate Acceleration: Reactions involving NGP are often significantly faster than analogous reactions without a participating group. wikipedia.orglibretexts.org The internal nucleophile is readily available, increasing the probability of the first step of the reaction. dalalinstitute.com
Stereochemical Control: NGP proceeds through a bridged, cyclic intermediate. This mechanism involves two consecutive Sₙ2-like steps: the formation of the bridged intermediate (inversion) and the attack by an external nucleophile to open it (a second inversion). The net result is a retention of the original stereochemistry at the reaction center. dalalinstitute.comimperial.ac.uk
For example, during a substitution reaction where bromide is the leaving group, the oxygen of the hydroxyl group can attack the carbon bearing the bromine, forming a bicyclic oxonium ion intermediate. An external nucleophile then attacks this intermediate, leading to the final product with retained configuration.
Dehydration Reactions Leading to Brominated Cyclobutene Derivatives
Advanced Mechanistic Investigations of this compound Transformations
Understanding the precise mechanisms of reactions involving this compound requires examining the transient species that are formed, such as reactive intermediates and transition states, and quantifying the factors that determine reaction rates.
The pathways for transformations of this compound are characterized by distinct intermediates and transition states.
Carbocation Intermediates: In Sₙ1 and E1 (dehydration) reactions, the rate-determining step is the formation of a carbocation. libretexts.org For this compound, this would be a secondary cyclobutyl cation. These intermediates are planar at the cationic center and are susceptible to attack from either face by a nucleophile, which can lead to a mixture of stereoisomers. libretexts.org They are also prone to rearrangement, although this is less common in simple cyclobutyl systems compared to larger rings or open chains. libretexts.org
Sₙ2 Transition States: In an Sₙ2 reaction, the reaction proceeds through a single, high-energy transition state where the nucleophile is forming a bond to the carbon at the same time the leaving group is breaking its bond. science-revision.co.uk This pentacoordinate transition state has a specific geometry that leads to inversion of configuration. science-revision.co.uk
Bridged Intermediates (NGP): As discussed, neighboring group participation involves the formation of a cyclic intermediate. libretexts.orgdalalinstitute.com If the hydroxyl group participates, a bicyclic oxonium ion is formed. If the bromine atom were to participate (less common for bromine compared to iodine but possible), a bridged bromonium ion would be the intermediate. These species are not transition states but true, albeit short-lived, intermediates that can sometimes be detected or trapped experimentally. libretexts.orglibretexts.org The existence and structure of these intermediates and the transition states leading to them are often elucidated using computational methods like Density Functional Theory (DFT).
The rate of reactions involving this compound is governed by several interconnected factors. Kinetic studies, which measure how reaction rates change with concentration and temperature, provide insight into these determinants.
Key Rate-Determining Factors:
Ring Strain: The cyclobutane ring has significant angle and torsional strain. The formation of intermediates or transition states can either increase or decrease this strain, affecting the activation energy of the reaction. For instance, the transition state for forming a four-membered ring during NGP has a high associated ring strain, which influences its rate compared to the formation of five- or six-membered rings in other systems. stackexchange.com
Leaving Group Ability: The rate of substitution and elimination reactions is highly dependent on the quality of the leaving group. Bromide is a good leaving group, while the hydroxide ion is poor. The rate of substitution at the hydroxylated center is negligible unless the -OH is converted to a better leaving group. libretexts.org
Solvent Effects: The choice of solvent can dramatically alter the reaction mechanism and rate. Polar protic solvents (e.g., water, ethanol) stabilize carbocations and favor Sₙ1/E1 pathways. Polar aprotic solvents (e.g., DMF, acetone) are ideal for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.
Entropy of Activation (ΔS‡): In intramolecular reactions like NGP, the entropy of activation is a crucial factor. For a reactive group to participate, it must be properly positioned, which involves a loss of conformational freedom. This is reflected in a negative entropy of activation. The probability of the ends of a molecule meeting to react is dependent on the chain length, with five- and six-membered rings being the most entropically favored to form. stackexchange.com
Table 2: Factors Influencing Reaction Rates and Pathways
| Factor | Effect on Sₙ1/E1 | Effect on Sₙ2 | Example/Note |
| Nucleophile | Rate is independent of nucleophile concentration. | Rate is directly proportional to nucleophile concentration. | Strong nucleophiles (e.g., CN⁻, OH⁻) favor Sₙ2. science-revision.co.uk |
| Solvent | Favored by polar protic solvents (e.g., H₂O). | Favored by polar aprotic solvents (e.g., DMF). | Protic solvents can solvate and stabilize the carbocation intermediate. |
| Leaving Group | A better leaving group accelerates the reaction. | A better leaving group accelerates the reaction. | Br⁻ is a better leaving group than Cl⁻; OH⁻ is a poor leaving group. |
| NGP | Can lead to significant rate enhancement (anchimeric assistance). | N/A (NGP is its own mechanistic pathway, distinct from a simple Sₙ2). | The rate of cyclization is often fastest for forming 5-membered rings. stackexchange.com |
Thermodynamic Considerations for Reaction Favorability
The spontaneity and position of equilibrium for any chemical transformation involving this compound are governed by fundamental thermodynamic principles. The change in Gibbs free energy (ΔG) for a reaction determines its favorability under conditions of constant temperature and pressure. A negative ΔG indicates a spontaneous (exergonic) process, a positive ΔG indicates a non-spontaneous (endergonic) process, and a ΔG of zero signifies that the system is at equilibrium. The Gibbs free energy change is defined by the equation:
ΔG = ΔH - TΔS
where ΔH is the change in enthalpy, T is the absolute temperature, and ΔS is the change in entropy. Both enthalpy and entropy contributions are critical in assessing the reaction pathways of this compound.
Enthalpic Contributions (ΔH)
The enthalpy change (ΔH) reflects the difference in bond energies between the reactants and products. For reactions of this compound, several key factors influence ΔH:
Ring Strain: The cyclobutane ring possesses significant angle strain (approximately 26 kcal/mol), a major enthalpic consideration. psu.eduthieme-connect.de Reactions that lead to the opening of the four-membered ring are often enthalpically favored due to the release of this strain energy. For instance, in a ring-opening reaction that produces a more stable, acyclic product, the energy released from breaking the strained C-C bond contributes to a negative (favorable) ΔH. thieme-connect.denih.gov
Bond Energies: The relative strengths of the bonds broken and formed are crucial. The carbon-bromine (C-Br) bond is relatively weak and its cleavage is a common step in transformations of this molecule. Substitution of the bromine with a stronger bond (e.g., C-O, C-N, or C-C) can contribute to a favorable enthalpy change.
Entropic Contributions (ΔS)
The change in entropy (ΔS) relates to the change in disorder or the number of accessible microstates of the system.
Ring-Opening Reactions: Transformations that open the cyclobutane ring generally lead to a significant increase in conformational freedom. The resulting acyclic product can adopt many more spatial arrangements than the constrained cyclic reactant. This increase in randomness results in a positive (favorable) ΔS. nih.govnih.gov
Changes in the Number of Molecules: Reactions where the number of product molecules is greater than the number of reactant molecules typically have a positive ΔS. Conversely, reactions that combine multiple reactants into a single product will have a negative (unfavorable) ΔS.
Influence of Temperature (T)
Computational Insights and Data
Below are illustrative tables of how thermodynamic data for hypothetical reactions of this compound might be presented. These values are based on general principles for similar compounds and are for demonstrative purposes.
Table 1: Hypothetical Thermodynamic Parameters for Ring-Opening of trans-3-Bromocyclobutan-1-ol at 298.15 K
| Reaction Product | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Favorability |
| 4-Bromobut-2-en-1-ol | -5.2 | +35 | -15.6 | Favorable |
| 2-Bromomethyl-oxirane | +2.1 | +5 | +0.6 | Non-favorable |
Table 2: Influence of Temperature on Gibbs Free Energy for a Hypothetical Ring-Opening Reaction (ΔH = +10 kcal/mol, ΔS = +40 cal/mol·K)
| Temperature (K) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | Reaction Character |
| 298 | +10 | 11.92 | -1.92 | Spontaneous |
| 400 | +10 | 16.00 | -6.00 | More Spontaneous |
| 200 | +10 | 8.00 | +2.00 | Non-spontaneous |
These tables illustrate that a reaction's spontaneity is a delicate balance of enthalpic and entropic factors, which can be significantly influenced by temperature. The release of ring strain provides a strong enthalpic driving force for many reactions of this compound, while the increase in conformational freedom upon ring-opening provides a powerful entropic driving force, especially at higher temperatures.
Spectroscopic Characterization and Structural Elucidation of 3 Bromocyclobutan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.
High-Resolution ¹H and ¹³C NMR Analysis
One-dimensional ¹H and ¹³C NMR spectra are instrumental in identifying the key functional groups and the carbon skeleton of 3-Bromocyclobutan-1-ol. In ¹H NMR, the proton attached to the carbon bearing the hydroxyl group (-CHOH) and the proton on the carbon bonded to the bromine atom (-CHBr) exhibit characteristic chemical shifts. The remaining methylene (B1212753) protons of the cyclobutane (B1203170) ring appear as complex multiplets due to spin-spin coupling.
Similarly, ¹³C NMR provides distinct signals for each carbon atom in the molecule. The carbon atom bonded to the electronegative bromine atom is typically shifted downfield, while the carbon attached to the hydroxyl group also shows a characteristic chemical shift. The chemical shifts in both ¹H and ¹³C NMR can be influenced by the stereochemistry of the molecule (cis/trans isomers).
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-C(OH) | ~4.0 - 4.5 | ~65 - 75 |
| H-C(Br) | ~3.8 - 4.3 | ~40 - 50 |
| Ring CH₂ | ~1.8 - 2.8 | ~25 - 35 |
| OH | Variable | - |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and the specific diastereomer.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
To unambiguously assign the signals from ¹H and ¹³C NMR and to establish the connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY spectra would show cross-peaks between the -CHOH proton and the adjacent methylene protons, as well as between the -CHBr proton and its neighboring methylene protons, thus confirming the sequence of atoms in the cyclobutane ring. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu It allows for the direct assignment of each carbon signal to its corresponding proton(s). For instance, the proton signal for the carbinol proton (-CHOH) will show a correlation to the carbon signal of the C-OH group. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes longer-range correlations between protons and carbons (typically over two or three bonds). sdsu.edu HMBC is crucial for connecting different spin systems and for identifying quaternary carbons (which are not observed in HSQC). In the context of this compound, HMBC can show correlations between the hydroxyl proton and the adjacent carbons, further solidifying the structural assignment.
Utilizing NMR for Diastereomer and Enantiomer Differentiation
This compound can exist as diastereomers (cis and trans isomers) and, in the case of the trans isomer, as a pair of enantiomers.
Diastereomer Differentiation: The cis and trans diastereomers of this compound have different spatial arrangements of the bromine and hydroxyl groups. These geometric differences lead to distinct chemical environments for the protons and carbons, resulting in different chemical shifts and coupling constants in their NMR spectra. nih.gov By carefully analyzing the ¹H and ¹³C NMR spectra, it is possible to distinguish between the cis and trans isomers.
Enantiomer Differentiation: Enantiomers are non-superimposable mirror images and are indistinguishable by standard NMR techniques in an achiral solvent. To differentiate enantiomers, a chiral auxiliary or a chiral solvating agent is typically used. This creates a diastereomeric interaction, leading to separate NMR signals for each enantiomer. nih.gov For example, reacting the racemic alcohol with a chiral carboxylic acid to form diastereomeric esters allows for the determination of the enantiomeric excess via ¹H NMR. nih.gov
Vibrational Spectroscopy: Infrared (IR) Absorption Analysis of Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key bonds.
A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The C-O stretching vibration typically appears in the 1000-1200 cm⁻¹ region. The presence of the carbon-bromine bond is confirmed by a characteristic absorption in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹. The C-H stretching vibrations of the cyclobutane ring are observed around 2850-3000 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |
| O-H | Stretching | 3200 - 3600 (broad) |
| C-H (sp³) | Stretching | 2850 - 3000 |
| C-O | Stretching | 1000 - 1200 |
| C-Br | Stretching | 500 - 600 |
Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity.
The fragmentation of this compound under electron ionization would likely involve the loss of small molecules or radicals. Common fragmentation pathways could include the loss of a bromine atom, a water molecule, or cleavage of the cyclobutane ring. Analyzing these fragmentation patterns can provide further evidence for the proposed structure.
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
While obtaining suitable crystals of this compound itself for X-ray crystallography can be challenging, the technique is invaluable for determining the precise three-dimensional structure of its solid-state derivatives. wikipedia.org By converting the liquid alcohol into a crystalline derivative, such as a benzoate (B1203000) or a p-nitrobenzoate, single-crystal X-ray diffraction analysis can be performed. nih.gov
This technique provides definitive information on bond lengths, bond angles, and the absolute stereochemistry of the molecule in the crystalline state. wikipedia.org For instance, an X-ray crystal structure of a derivative would unambiguously confirm the relative positions of the bromine and hydroxyl groups (cis or trans) and, if a chiral derivative is used, can establish the absolute configuration of a single enantiomer. nih.gov This information is crucial for a complete and unequivocal structural and stereochemical assignment of this compound.
Computational and Theoretical Chemistry Studies of 3 Bromocyclobutan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reaction Energetics
Quantum chemical calculations, particularly those based on quantum mechanics, are essential for determining the electronic structure and energetic landscape of molecular systems. mdpi.com These calculations can elucidate bond formation and breaking, chemical reactivity, and the energies of different molecular states. mdpi.com
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. numberanalytics.com It is a widely used method to explore the mechanisms of organic reactions by mapping out the potential energy surface that connects reactants, transition states, intermediates, and products. mdpi.comnumberanalytics.com
For molecules like 3-bromocyclobutan-1-ol, DFT can be employed to investigate various potential reaction pathways. For instance, studies on similar 2-halocyclobutanols have shown they can undergo thermal ring-opening reactions. researchgate.net DFT calculations would be crucial in elucidating the mechanism of such a rearrangement. The process involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface. github.io A true transition state is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io Techniques like Intrinsic Reaction Coordinate (IRC) analysis can then be used to confirm that the identified transition state correctly connects the reactant and product minima on the reaction pathway. numberanalytics.com DFT studies can also clarify the role of different functional groups and solvents in the reaction mechanism. numberanalytics.comrsc.org
Table 1: Example Application of DFT in Reaction Analysis
| Computational Task | Objective | Typical DFT Functional | Basis Set | Key Output |
|---|---|---|---|---|
| Geometry Optimization | Find the lowest energy structure of reactants, products, and intermediates. | B3LYP, M06-2X | 6-31G(d), def2-TZVP | Optimized 3D coordinates, electronic energy. |
| Transition State Search | Locate the saddle point between reactant and product. github.io | B3LYP, PBE0 | 6-31+G(d,p) | Transition state geometry, single imaginary frequency. |
| Frequency Analysis | Characterize stationary points; calculate zero-point vibrational energy. | B3LYP, M06-2X | 6-31G(d) | Vibrational frequencies, confirmation of minima (0 imaginary frequencies) or TS (1 imaginary frequency). github.io |
| IRC Calculation | Map the minimum energy path connecting the TS to reactant and product. numberanalytics.com | B3LYP | 6-31G(d) | Reaction pathway profile. |
A primary goal of studying reaction mechanisms is to predict how fast a reaction will proceed. The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. numberanalytics.comsparkl.me Computational methods, especially DFT, can provide highly accurate calculations of the activation energy for elementary reactions. hpc.co.jp
The activation energy is typically calculated as the difference in energy between the transition state and the reactants. hpc.co.jp
ΔE_act = E_TS - E_reactants
Once the activation energy is known, the reaction rate constant (k) can be estimated using the Arrhenius equation: numberanalytics.com
k = A * exp(-Ea / RT)
Here, A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. While the pre-exponential factor can also be estimated from computational frequency analyses via transition state theory, often the focus is on the accurate calculation of Ea, as it dominates the exponential term that governs the temperature dependence of the reaction rate. numberanalytics.comuri.edu By calculating activation energies for competing reaction pathways, chemists can predict which reaction is more likely to occur. Reactions with lower activation energies will proceed faster and are generally the dominant pathways. sparkl.me
Unlike larger, more flexible rings, the four-membered cyclobutane (B1203170) ring is characterized by significant ring strain. aip.org To alleviate some of this strain, the ring is not planar but exists in a puckered conformation. researchgate.netnih.gov High-level ab initio calculations on cyclobutane itself show that this puckering is a dynamic process, with the ring rapidly inverting between equivalent puckered conformations. nih.gov
The introduction of substituents, such as the bromine atom and hydroxyl group in this compound, complicates this picture. The substituents can exist in either axial or equatorial positions relative to the ring, leading to different stereoisomers (e.g., cis and trans) and conformers. The relative stability of these conformers is determined by a balance of steric and electronic effects.
Computational studies are essential for exploring these dynamics.
Conformational Search: Algorithms can identify all low-energy conformers.
Energy Calculation: High-level methods like DFT or MP2 can accurately calculate the relative energies of these conformers. researchgate.net
Inversion Barrier: The energy barrier for the ring-puckering inversion can be calculated, which is a key characteristic of the cyclobutane system. For cyclobutane, this barrier is estimated to be around 482 cm⁻¹ (1.38 kcal/mol). researchgate.net Substituents can alter this barrier.
Natural bond orbital (NBO) analysis suggests that the puckering of the cyclobutane ring is stabilized by hyperconjugative interactions (e.g., σ(CC) → σ(CH)*), indicating that the inversion barrier is a result of electronic delocalization effects, not just torsional strain. nih.gov
Table 2: Typical Structural Parameters of a Puckered Cyclobutane Ring
| Parameter | Description | Typical Calculated Value (for Cyclobutane) | Reference |
|---|---|---|---|
| Ring-Puckering Angle (θ) | The angle of deviation from a planar structure. | ~29.6° | researchgate.net |
| Inversion Barrier | The energy required for the ring to invert its pucker. | ~482 cm⁻¹ | researchgate.net |
| C-C Bond Length | The distance between adjacent carbon atoms in the ring. | ~1.55 Å | nih.gov |
| C-C-C Bond Angle | The internal angle of the carbon ring. | ~88° (puckered) | nih.gov |
Prediction of Activation Energies and Reaction Rate Constants
Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions
While quantum chemical calculations are excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how molecular conformations and interactions evolve. arxiv.org
For this compound, MD simulations can provide insight into:
Intramolecular Interactions: These are forces within a single molecule. libretexts.org A key intramolecular interaction in this compound would be the potential for a hydrogen bond between the hydroxyl proton (donor) and the bromine atom (acceptor), or the oxygen of the hydroxyl group acting as an acceptor. The stability and dynamics of such interactions, which depend on the specific conformer, can be studied with MD. While O-H•••Br-C interactions are considered tenuous, they have been proposed in similar cyclic systems. scielo.org.mx
Intermolecular Interactions: These are forces between different molecules, such as between two this compound molecules or between the solute and solvent molecules. libretexts.org MD simulations in a solvent box (e.g., water or an organic solvent) can reveal how the molecule is solvated, the nature of intermolecular hydrogen bonding with the solvent, and how the solvent influences the conformational equilibrium of the cyclobutane ring. These simulations are crucial for understanding the properties of the compound in the liquid phase. peerj.com
Computational Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which helps in the structural elucidation of molecules. By calculating spectroscopic parameters for a proposed structure, one can compare the theoretical spectrum with the experimental one to confirm or reject the proposed structure.
NMR Spectroscopy: Quantum mechanical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J). This is particularly useful for conformational analysis, where different conformers can have distinct NMR signatures. csic.es For this compound, calculating the ¹H and ¹³C chemical shifts for the cis and trans isomers, as well as for different ring conformers (e.g., axial vs. equatorial substituents), can help assign the signals in an experimental spectrum. csic.es
Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. These calculated frequencies correspond to specific molecular motions, such as bond stretches, bends, and torsions. For this compound, key predicted vibrations would include the O-H stretch, C-H stretches, C-O stretch, C-Br stretch, and various ring deformation and puckering modes. This allows for a detailed assignment of the experimental IR and Raman spectra.
Table 3: Computationally Predicted Spectroscopic Parameters
| Spectroscopy Type | Parameter Predicted | Application for this compound |
|---|---|---|
| NMR | Chemical Shifts (¹H, ¹³C), Coupling Constants (J) | Distinguish between cis/trans isomers and conformers; assign experimental spectra. |
| Infrared (IR) | Vibrational Frequencies, Intensities | Identify characteristic functional group vibrations (O-H, C-Br) and ring modes. |
| Raman | Vibrational Frequencies, Intensities | Complement IR data, especially for symmetric vibrations and skeletal modes of the ring. |
| Mass Spectrometry | Collision Cross Section (CCS) | Provide information on the molecule's 3D shape and size in the gas phase. |
Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) for this compound Analogs
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or physical properties. The goal is to develop a mathematical equation that can predict the property of a new, unsynthesized molecule based solely on its structure.
For a series of analogs of this compound, a QSRR/QSPR study would involve:
Defining a set of analogs: This could involve changing the substituent at a particular position or modifying the ring structure.
Calculating molecular descriptors: These are numerical values that describe the physicochemical properties of the molecules, derived from their computed 3D structure. Descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological.
Measuring the property/reactivity: This could be an experimental value (e.g., reaction rate) or a computationally expensive value (e.g., a DFT-calculated activation energy).
Developing a model: Statistical methods like multiple linear regression are used to build an equation linking the descriptors to the property. For example, a QSRR model might predict the activation energy (ΔG‡) of a reaction based on descriptors. Studies on other reaction series have found linear correlations between thermodynamic properties (like ΔG of reaction) and structural features of the transition state, which is a foundational concept for QSRR. mdpi.com
Such models would allow for the rapid screening of a large library of virtual this compound analogs to identify candidates with desired properties (e.g., enhanced reactivity) without the need to synthesize or perform high-level computations on every compound.
Applications of 3 Bromocyclobutan 1 Ol in Complex Organic Synthesis and Methodology Development
Role as a Strategic Building Block in Multi-Step Organic Syntheses
3-Bromocyclobutan-1-ol serves as a key intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and materials science sectors. smolecule.com Its bifunctional nature—a secondary alcohol and a bromide substituent—allows for sequential or selective reactions. The hydroxyl group can be oxidized to a ketone (3-bromocyclobutanone) or can direct subsequent reactions, while the bromine atom is a good leaving group, susceptible to nucleophilic substitution. smolecule.comnih.gov This dual reactivity makes it a versatile linchpin in multi-step synthetic sequences, where the cyclobutane (B1203170) ring can be retained as a core structural motif or manipulated through ring-opening or rearrangement reactions to access different carbocyclic or heterocyclic systems. researchgate.netresearchgate.net The strategic introduction of this building block enables chemists to efficiently construct intricate molecular frameworks that might otherwise require more convoluted synthetic routes. youtube.comlibretexts.org
Contribution to the Synthesis of Structurally Demanding Organic Molecules
The inherent ring strain of the cyclobutane moiety in this compound can be harnessed to drive reactions that lead to other strained or functionally dense structures. This makes it a valuable precursor for molecules that are challenging to synthesize by other means.
Functionalized Cyclobutenes: this compound is a direct precursor to functionalized cyclobutenes. Dehydration of the alcohol, often under acidic conditions, can yield 1-bromocyclobutene or 3-bromocyclobutene. A method using tetrafluoroboric acid in dichloromethane (B109758) has been developed for the dehydration of halocyclobutanols to produce halocyclobutenes in high yields. researchgate.net These resulting brominated cyclobutenes are themselves versatile intermediates. They can undergo various transformations, including palladium-catalyzed cross-coupling reactions to introduce aryl or other organic fragments. mdpi.com Furthermore, the double bond in the cyclobutene (B1205218) ring can be subjected to further functionalization, such as dihydroxylation, epoxidation, or cleavage, providing access to a wide array of substituted cyclobutane derivatives. nih.gov
Functionalized Cyclopropanes: The synthesis of cyclopropanes from cyclobutane derivatives often involves ring-contraction reactions. While direct conversion of this compound to a cyclopropane (B1198618) is not a common pathway, its derivatives can be utilized in such transformations. For instance, treatment of related cyclobutane systems with appropriate reagents can induce a Favorskii-type rearrangement or other mechanistically distinct ring contractions. Photoredox-catalyzed methods have been developed for the synthesis of functionalized cyclopropanes from aliphatic carboxylic acids and electron-deficient alkenes, showcasing the intricate pathways available for forming these three-membered rings. nih.gov General strategies for cyclopropane synthesis often involve the reaction of alkenes with carbenes or carbenoids, or intramolecular cyclization of 1,3-dihalides. organic-chemistry.org
The table below summarizes the transformation of this compound into these valuable cyclic systems.
| Starting Material | Target System | Key Transformation | Reagents/Conditions | Ref. |
| This compound | Halocyclobutene | Dehydration | Tetrafluoroboric acid, Dichloromethane | researchgate.net |
| Substituted Cyclobutene | Functionalized Cyclobutane | Dihydroxylation | OsO₄, NMO | nih.gov |
| Alkenes & Carboxylic Acids | Functionalized Cyclopropane | Radical Addition-Polar Cyclization | Organic photocatalyst, Visible light | nih.gov |
When used in its enantiomerically pure form, this compound becomes a powerful tool for stereoselective synthesis. The defined stereocenters of the cyclobutane ring can be used to control the stereochemical outcome of subsequent reactions, transferring its chirality to a larger, more complex molecule. This is a crucial strategy in the synthesis of biologically active compounds, where specific stereoisomers are often responsible for the desired therapeutic effects.
Chiral covalent organic frameworks (COFs) can be synthesized using chiral building blocks to create asymmetric environments for catalysis. mdpi.commdpi.com While direct use of this compound in COFs is not widely documented, its derivatives serve as models for the principles of chiral induction. For example, the stereoselective synthesis of nucleoside analogues often relies on glycosyl donors containing a bromine atom at the 2-position, which helps to control the stereochemistry at the anomeric center via neighboring group participation. rsc.orgnih.gov Similarly, the chiral centers on this compound can direct the approach of reagents, leading to the stereoselective formation of new bonds and the construction of enantiomerically enriched products.
Precursor to Functionalized Cyclobutenes and Cyclopropanes
Facilitating Novel Synthetic Methodologies
The unique reactivity of this compound not only allows it to be incorporated into molecules but also enables the development of new synthetic methods.
Cascade or tandem reactions, where multiple bond-forming events occur in a single pot, are highly efficient for building molecular complexity. The bifunctionality of this compound makes it an ideal substrate for such processes. A reaction could be initiated at the alcohol (e.g., oxidation to a ketone), followed by an intramolecular reaction involving the bromine atom. Alternatively, a substitution reaction at the bromine could be followed by a transformation involving the hydroxyl group.
Ring-opening cascade reactions are a prominent example. The thermal ring-opening of 1-substituted 2-bromocyclobutan-1-ols, prepared from the corresponding 2-halocyclobutanones, leads to the formation of γ-substituted butyrophenones through a ring-contraction mechanism. researchgate.netresearchgate.net This demonstrates how a simple cyclobutane derivative can be used to generate linear structures with high functional group tolerance in a single, efficient step. Such cascade processes are valuable in streamlining synthetic routes and reducing waste from intermediate purification steps. nih.govacs.org
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to all organic synthesis. nih.govorganic-chemistry.orgrsc.org this compound serves as a versatile substrate for developing and showcasing new reactions in this domain.
Carbon-Heteroatom Bond Formation: The bromine atom is readily displaced by a variety of heteroatom nucleophiles (O, N, S). This allows for the synthesis of a wide range of cyclobutane derivatives. numberanalytics.commdpi.com For example, Ullmann-type or Buchwald-Hartwig amination reactions could be applied to form C-N bonds, leading to aminocyclobutanol derivatives. nih.govmagtech.com.cn These reactions are central to the synthesis of many pharmaceuticals and fine chemicals.
Carbon-Carbon Bond Formation: The bromine atom can be converted into an organometallic species (e.g., a Grignard or organolithium reagent) which can then react with various electrophiles to form new C-C bonds. Alternatively, it can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to attach new carbon-based groups to the cyclobutane ring. organic-chemistry.org The development of these bond-forming reactions under mild and efficient conditions is a major goal of modern synthetic chemistry. rsc.org
The following table highlights some of the bond-forming reactions applicable to this compound.
| Bond Type | Reaction Name | Nucleophile/Coupling Partner | Catalyst/Conditions | Ref. |
| C-N | Buchwald-Hartwig Amination | Amine | Palladium catalyst, Base | nih.gov |
| C-O | Ullmann Condensation | Alcohol/Phenol | Copper catalyst, Base | magtech.com.cn |
| C-C | Suzuki Coupling | Boronic Acid | Palladium catalyst, Base | organic-chemistry.org |
| C-C | Sonogashira Coupling | Terminal Alkyne | Palladium/Copper catalyst, Base | organic-chemistry.org |
Future Research Directions and Outlook for 3 Bromocyclobutan 1 Ol Chemistry
Development of Greener and More Efficient Synthetic Routes
The pursuit of environmentally benign and efficient chemical syntheses is a paramount goal in modern organic chemistry. Future efforts in the chemistry of 3-bromocyclobutan-1-ol will undoubtedly focus on developing greener synthetic routes. This involves the exploration of catalytic methods that minimize waste and avoid harsh reagents. For instance, the use of transition-metal catalysts, such as rhodium and palladium, has shown promise in the functionalization of cyclobutanes. nih.govscispace.com Research into catalytic [2+2] cycloadditions, which are atom-economical, presents a viable path to cyclobutane (B1203170) cores. researcher.life The development of photocatalytic methods, utilizing visible light to drive reactions, also offers a sustainable approach to constructing cyclobutane structures. organic-chemistry.org
Furthermore, the optimization of existing multi-step syntheses to reduce the number of steps, and the use of renewable starting materials and solvents will be crucial. One-pot reactions, where multiple transformations occur in a single reaction vessel, can significantly improve efficiency and reduce waste. rsc.org The principles of green chemistry, such as maximizing atom economy and using less hazardous chemical syntheses, will guide the development of next-generation routes to this compound and its derivatives.
Discovery of Unprecedented Reactivity Modes and Selective Transformations
The strained four-membered ring of this compound imparts unique reactivity that is ripe for exploration. Future research will likely uncover unprecedented reaction pathways and selective transformations. The inherent ring strain can be harnessed to drive ring-opening reactions, providing access to diverse acyclic structures. mdpi.com Conversely, methods that preserve the cyclobutane core while selectively functionalizing the C-Br or C-OH bonds are of significant interest.
Recent advancements have demonstrated the ability to achieve catalyst-controlled site-selective C–H functionalization of cyclobutanes, allowing for the synthesis of various substituted isomers from a common precursor. nih.gov This level of control opens up new avenues for creating complex molecular architectures. Investigations into the stereoselective synthesis of cyclobutane derivatives will also be a major focus, as the spatial arrangement of substituents is critical for biological activity and material properties. researcher.lifemdpi.com The development of novel catalytic systems, including organocatalysts and enzymes, could lead to highly selective and enantioselective transformations of this compound that are currently inaccessible. mdpi.com
Advancements in High-Throughput Screening and Automated Synthesis Utilizing this compound
The demand for large and diverse libraries of small molecules for drug discovery and materials science has driven the development of high-throughput screening (HTS) and automated synthesis technologies. This compound, with its two reactive functional groups, is an ideal scaffold for the rapid generation of compound libraries.
Future research will likely involve the integration of this compound into automated synthesis platforms. nih.gov These systems can perform a large number of reactions in parallel, allowing for the efficient exploration of chemical space around the cyclobutane core. By systematically varying the reagents that react with the bromo and hydroxyl groups, vast libraries of derivatives can be synthesized and screened for desired properties. This approach accelerates the discovery of new drug candidates and functional materials. The development of robust and versatile reaction protocols compatible with automated systems will be a key enabler in this area.
Exploration of this compound in Supramolecular Chemistry and Materials Science
The rigid and three-dimensional nature of the cyclobutane ring makes it an attractive component for the design of novel supramolecular assemblies and functional materials. researchgate.net The ability to introduce specific functional groups onto the this compound scaffold allows for the tuning of intermolecular interactions, which govern the formation of larger, ordered structures.
Future research in this area could explore the use of this compound derivatives as building blocks for:
Liquid crystals: The rigid core could help to induce and stabilize liquid crystalline phases.
Polymers: Incorporation of the cyclobutane unit into polymer backbones could impart unique thermal and mechanical properties.
Metal-organic frameworks (MOFs): The functional groups can act as linkers to connect metal nodes, forming porous materials with applications in gas storage and catalysis. chemscene.comchemscene.com
Organogelators: The directional interactions of the functional groups could lead to the formation of self-assembled fibrillar networks that can gel solvents. mdpi.com
The unique conformational properties of the cyclobutane ring can be exploited to create molecules with specific shapes and functionalities, paving the way for new materials with tailored properties. mdpi.com
Interdisciplinary Research at the Interface of Organic Chemistry and Computational Science
The synergy between experimental organic chemistry and computational science is becoming increasingly powerful. In the context of this compound, computational modeling can provide invaluable insights into its structure, reactivity, and potential applications.
Future interdisciplinary research will likely employ computational methods to:
Predict reaction outcomes: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the regioselectivity and stereoselectivity of transformations.
Understand conformational preferences: The puckered nature of the cyclobutane ring leads to different conformations. Computational studies can determine the relative energies of these conformers and how they influence reactivity.
Design novel molecules: In silico screening of virtual libraries of this compound derivatives can identify candidates with desired properties before they are synthesized in the lab, saving time and resources.
This collaborative approach, where computational predictions guide experimental work and experimental results validate and refine computational models, will accelerate the pace of discovery in this compound chemistry. uni-wuerzburg.de
Q & A
Basic Research Questions
Q. What are the optimized synthetic methodologies for preparing 3-Bromocyclobutan-1-ol with high stereochemical purity?
- Methodological Answer: The synthesis typically involves bromination of cyclobutanol derivatives or ring-opening reactions of strained cyclopropane precursors. Key factors include:
- Catalyst Selection: Use Lewis acids (e.g., AlCl₃) to enhance electrophilic bromination efficiency .
- Temperature Control: Maintain sub-zero temperatures (-10°C to 0°C) to minimize ring-opening side reactions .
- Stereochemical Purity: Employ chiral auxiliaries or asymmetric catalysis to control stereochemistry, validated by chiral HPLC or X-ray crystallography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer:
- ¹H/¹³C NMR: Identify cyclobutane ring strain via coupling constants (J = 8–12 Hz for adjacent protons) and deshielded hydroxyl protons (δ 4.5–5.0 ppm) .
- IR Spectroscopy: Confirm hydroxyl (broad peak ~3200–3500 cm⁻¹) and C-Br (600–800 cm⁻¹) stretches .
- Mass Spectrometry: Monitor molecular ion peaks at m/z 151 (M⁺ for C₄H₇BrO) and fragmentation patterns for structural validation .
Q. What are the best practices for handling and storing this compound to maintain its chemical stability during experimental workflows?
- Methodological Answer:
- Storage: Keep under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation .
- Purity Monitoring: Perform periodic HPLC analysis (C18 column, 70:30 H₂O:MeCN mobile phase) to detect decomposition .
Advanced Research Questions
Q. How can researchers design Structure-Activity Relationship (SAR) studies to evaluate the impact of substituents on the biological activity of this compound derivatives?
- Methodological Answer:
- Derivatization Strategy: Introduce substituents at the 3-position (e.g., methyl, aryl) via nucleophilic substitution or cross-coupling reactions .
- Bioactivity Assays: Test in vitro antimicrobial activity (MIC assays) or anticancer potential (cell viability assays, IC₅₀ determination) .
- Computational Modeling: Apply QSAR models to correlate electronic (Hammett σ) or steric (Taft parameters) effects with activity trends .
Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., HeLa for cytotoxicity) and normalize to internal controls (e.g., doxorubicin) .
- Orthogonal Validation: Confirm target engagement via Surface Plasmon Resonance (SPR) for binding affinity or Isothermal Titration Calorimetry (ITC) for thermodynamic profiling .
Q. How can mechanistic studies elucidate the role of the bromine substituent in this compound’s reactivity and potential pharmacological applications?
- Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates (e.g., hydrolysis) using deuterated analogs to identify rate-determining steps .
- Intermediate Trapping: Use radical quenchers (TEMPO) or nucleophilic traps (NaI) to detect reactive intermediates in substitution reactions .
- DFT Calculations: Map energy profiles for bromine-mediated pathways (e.g., SN2 vs. radical mechanisms) using Gaussian or ORCA software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
